4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Description
4-(2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a heterocyclic compound featuring a central pyrimidine ring linked to both a morpholine moiety and a piperazine-substituted pyrimidine bearing a trifluoromethyl group. This structure combines key pharmacophoric elements often associated with kinase inhibition and antimalarial activity. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholine and piperazine groups contribute to solubility and target binding interactions .
Properties
IUPAC Name |
4-[2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N7O/c18-17(19,20)13-11-15(23-12-22-13)25-3-5-27(6-4-25)16-21-2-1-14(24-16)26-7-9-28-10-8-26/h1-2,11-12H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNIODUHCIGOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound features a morpholine ring, piperazine moiety, and trifluoromethyl-substituted pyrimidine. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as nucleophilic substitution and cyclization.
Synthesis Example
A general synthetic route may include:
- Formation of the piperazine derivative : Reacting 6-(trifluoromethyl)pyrimidine with piperazine under basic conditions.
- Coupling with morpholine : The piperazine derivative is then reacted with morpholine to form the final compound.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For example, a study found that related compounds showed effective inhibition against various gram-positive and gram-negative bacterial strains, as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Microbe | IC50 (μM) |
|---|---|---|
| 6a | Staphylococcus aureus | 10 |
| 6b | Escherichia coli | 15 |
| 6c | Candida albicans | 20 |
Anti-tubercular Activity
In a study focused on anti-tubercular agents, several derivatives were tested against Mycobacterium tuberculosis. Notably, compounds with similar structural features demonstrated IC90 values ranging from 3.73 to 4.00 μM, indicating promising activity against tuberculosis .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of pyrimidine derivatives were synthesized and evaluated for their antimicrobial efficacy. The study highlighted that modifications in the electron-donating groups significantly influenced the antimicrobial activity, with certain derivatives exhibiting higher potency than traditional antibiotics .
- Case Study on Anti-tubercular Agents : Another investigation into a series of substituted piperazine derivatives revealed that specific structural modifications led to enhanced anti-tubercular activity without significant cytotoxicity towards human cells .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be closely linked to its structural components:
- Pyrimidine Rings : Essential for binding to biological targets.
- Trifluoromethyl Group : Enhances lipophilicity and possibly bioavailability.
- Morpholine Ring : Contributes to the overall stability and interaction profile with target proteins.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Functional and Pharmacological Differences
Antimalarial Activity
- Trifluoromethyl vs. Pyridinyl Substituents : The trifluoromethyl group in the target compound may confer greater metabolic stability compared to pyridinyl-substituted analogues (e.g., compound 75 ), which rely on pyridinyl groups for target binding in Plasmodium species .
- Morpholine Role : Morpholine-containing analogues (e.g., compound 80 ) exhibit rapid parasiticidal effects, suggesting the morpholine moiety enhances blood-stage antimalarial activity .
Kinase Inhibition
- Core Structure Impact: Thieno-pyrimidine cores (e.g., GDC-0941) show potent PI3K inhibition due to planar aromaticity, whereas pyrimidine-pyrimidine cores (target compound) may target other kinases like mTOR or EGFR .
- Sulfonylpiperazine vs. Trifluoromethylpyrimidine : GDC-0941’s methylsulfonylpiperazine enhances solubility and ATP-binding pocket interactions, whereas the trifluoromethylpyrimidine in the target compound likely improves membrane permeability .
Pharmacokinetic Properties
- Metabolic Stability : Piperazine and morpholine groups reduce cytochrome P450-mediated degradation, as seen in GDC-0941’s clinical profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
